molecular formula C11H22N2 B15346285 1-N,1-N,4-N,4-N-tetramethylhept-2-yne-1,4-diamine CAS No. 5413-13-8

1-N,1-N,4-N,4-N-tetramethylhept-2-yne-1,4-diamine

Cat. No.: B15346285
CAS No.: 5413-13-8
M. Wt: 182.31 g/mol
InChI Key: XUJYEPZGHMOXPD-UHFFFAOYSA-N
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Description

1-N,1-N,4-N,4-N-Tetramethylhept-2-yne-1,4-diamine is an aliphatic diamine characterized by a seven-carbon chain (hept-2-yne) backbone containing a triple bond at the second position. The molecule features two tertiary amine groups at positions 1 and 4, each substituted with two methyl groups.

Properties

CAS No.

5413-13-8

Molecular Formula

C11H22N2

Molecular Weight

182.31 g/mol

IUPAC Name

1-N,1-N,4-N,4-N-tetramethylhept-2-yne-1,4-diamine

InChI

InChI=1S/C11H22N2/c1-6-8-11(13(4)5)9-7-10-12(2)3/h11H,6,8,10H2,1-5H3

InChI Key

XUJYEPZGHMOXPD-UHFFFAOYSA-N

Canonical SMILES

CCCC(C#CCN(C)C)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through various synthetic routes, including:

  • Hydroamination of 2-heptyne: : This involves the addition of ammonia or an amine to the triple bond of 2-heptyne under specific conditions, such as high pressure and temperature, in the presence of a catalyst.

  • Reduction of nitriles: : Starting from a suitable nitrile precursor, the compound can be synthesized through the reduction of the nitrile group to an amine, followed by further functionalization to introduce the methyl groups.

Industrial Production Methods

In an industrial setting, the compound is typically produced through large-scale chemical reactions involving:

  • Catalysts: : Transition metal catalysts are often used to facilitate the hydroamination reaction.

  • High-pressure reactors: : To achieve the necessary reaction conditions, high-pressure reactors are employed.

  • Purification techniques: : The final product is purified using methods such as distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Heptyne-1,4-diamine, N1,N1,N4,N4-tetramethyl- undergoes various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo-compounds.

  • Reduction: : Reduction reactions can be performed to convert the compound into its corresponding amine derivatives.

  • Substitution: : Substitution reactions can occur at the amine or alkyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: : Various alkyl halides and nucleophiles are employed in substitution reactions.

Major Products Formed

  • Oxidation products: : Aldehydes, ketones, and carboxylic acids.

  • Reduction products: : Primary, secondary, and tertiary amines.

  • Substitution products: : Alkylated amines and other functionalized derivatives.

Scientific Research Applications

2-Heptyne-1,4-diamine, N1,N1,N4,N4-tetramethyl- has several scientific research applications, including:

  • Chemistry: : Used as an intermediate in organic synthesis and as a building block for more complex molecules.

  • Biology: : Investigated for its potential biological activity and interactions with biomolecules.

  • Medicine: : Explored for its therapeutic potential in drug development and as a precursor for pharmaceuticals.

  • Industry: : Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways, which may include:

  • Enzyme inhibition: : Acting as an inhibitor for certain enzymes, affecting biochemical pathways.

  • Receptor binding: : Binding to specific receptors, leading to biological responses.

  • Signal transduction: : Modulating signal transduction pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, functional, and application-based differences between 1-N,1-N,4-N,4-N-tetramethylhept-2-yne-1,4-diamine and related diamines:

Table 1: Structural and Functional Comparison

Compound Name Backbone Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound Hept-2-yne (alkyne) Tetramethyl amines ~182.3 (calculated) High rigidity, steric hindrance; potential use in catalysis or polymer chemistry N/A
Chloroquine Pentane Diethyl, quinoline 319.9 Antimalarial, antiviral; interacts with heme in parasites
Quinacrine Acridine Diethyl, methoxy ~472.8 (as dihydrochloride) Antimalarial, antineoplastic; intercalates DNA
N,N,N',N'-Tetramethyl-p-phenylenediamine Benzene Tetramethyl 164.25 Redox reagent (Wurster’s blue); used in biochemical assays
MMV006087 Quinoline Chlorine, ethyl groups ~350 (estimated) Antimalarial research; structural similarity to chloroquine

Key Comparisons:

Backbone Flexibility vs. Rigidity :

  • The alkyne backbone of the target compound introduces rigidity, contrasting with the flexible pentane chain in chloroquine or the planar aromatic systems in tetramethyl-p-phenylenediamine and quinacrine. This rigidity may influence binding interactions in biological systems or material stability .

Substituent Effects :

  • Tetramethyl groups on the amines increase steric hindrance compared to diethyl groups in chloroquine or quinacrine. This could reduce binding efficiency to biological targets (e.g., parasitic heme in antimalarials) but enhance stability in synthetic applications .

Tetramethyl-p-phenylenediamine’s redox activity as Wurster’s blue suggests that similar electron-donating substituents in the target compound might support analogous reactivity .

Applications: Chloroquine and quinacrine are clinically validated antimalarials with secondary roles in antiviral and anticancer therapies . The target compound’s lack of a heteroaromatic ring (e.g., quinoline or acridine) likely precludes direct biological activity but positions it as a candidate for specialty chemicals or ligands in coordination chemistry.

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